2-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[2-[(Z)-octadec-9-enoyl]oxyethoxy]hexoxy]ethyl (Z)-octadec-9-enoate
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Overview
Description
2-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[2-[(Z)-octadec-9-enoyl]oxyethoxy]hexoxy]ethyl (Z)-octadec-9-enoate: is a non-ionic surfactant widely used in various industries. It is known for its excellent emulsifying, dispersing, and solubilizing properties. This compound is derived from sorbitol, a sugar alcohol, and oleic acid, a fatty acid, through a series of chemical reactions involving ethoxylation and esterification .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Etherification: High purity sorbitol is reacted with ethylene oxide to form sorbitol polyoxyethylene ether
Esterification: The sorbitol polyoxyethylene ether is then esterified with high purity oleic acid to produce sorbitol hexa(polyoxyethylene oleate) ether
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Esterification: The primary reaction involved in the synthesis of sorbitol hexa(polyoxyethylene oleate) ether is esterification, where the hydroxyl groups of sorbitol polyoxyethylene ether react with the carboxyl groups of oleic acid
Common Reagents and Conditions:
Reagents: Sorbitol, ethylene oxide, oleic acid
Conditions: Controlled temperature and pressure to ensure complete reaction and high purity of the final product
Major Products:
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology:
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
Polysorbate 20: Similar in structure but with a different fatty acid component.
Polysorbate 40: Contains a different number of ethylene oxide units.
Polysorbate 60: Similar but with a different fatty acid and ethylene oxide content
Uniqueness:
Properties
IUPAC Name |
2-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[2-[(Z)-octadec-9-enoyl]oxyethoxy]hexoxy]ethyl (Z)-octadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H230O18/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-119(127)137-105-103-133-115-117(135-107-109-139-121(129)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)125(143-113-111-141-123(131)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)126(144-114-112-142-124(132)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)118(136-108-110-140-122(130)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)116-134-104-106-138-120(128)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2/h49-60,117-118,125-126H,7-48,61-116H2,1-6H3/b55-49-,56-50-,57-51-,58-52-,59-53-,60-54-/t117-,118+,125-,126-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIORVRDCREVSA-AMAZOXQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C(C(C(COCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC[C@@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)[C@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)COCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H230O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2033.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57171-56-9 |
Source
|
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, ether with D-glucitol (6:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, ether with D-glucitol (6:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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